molecular formula C25H16FNO B2942926 3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one CAS No. 1024474-09-6

3-((3-Fluorophenyl)amino)-2-naphthylinden-1-one

Cat. No. B2942926
CAS RN: 1024474-09-6
M. Wt: 365.407
InChI Key: OOHQPSKWNJBJGN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a naphthalene and indenone group, an amino group, and a fluorophenyl group . These types of compounds are often used in the development of new pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular structure and conformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds with the amino group . These reactions can be influenced by various factors, including temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. These properties might include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of similar compounds. They often include information on toxicity, environmental impact, and recommended safety precautions .

Future Directions

The future research directions for similar compounds often involve further exploration of their potential uses, such as in the development of new pharmaceuticals or materials . Additionally, researchers might investigate new synthesis methods or explore the compound’s mechanism of action in more detail .

properties

IUPAC Name

3-(3-fluoroanilino)-2-naphthalen-1-ylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FNO/c26-17-9-6-10-18(15-17)27-24-21-12-3-4-13-22(21)25(28)23(24)20-14-5-8-16-7-1-2-11-19(16)20/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHQPSKWNJBJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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